3-Fluor-4-morpholinoanilin

Übersicht

Beschreibung

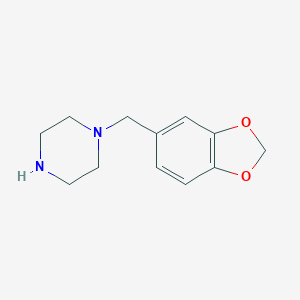

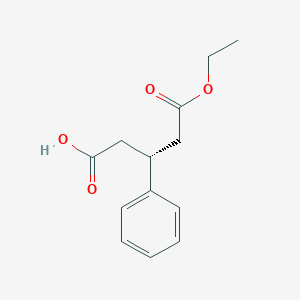

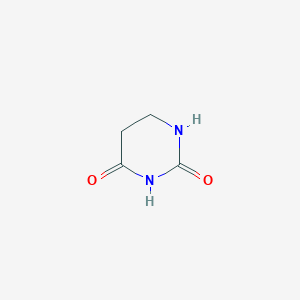

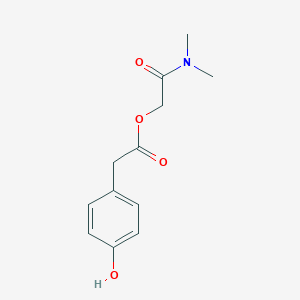

3-Fluoro-4-morpholinoaniline is a member of morpholines . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The molecular formula is C10H13FN2O .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . Novel morpholine and its sulfonamide derivatives were designed and synthesized as potential anti-tumor agents .Molecular Structure Analysis

The IUPAC name of 3-Fluoro-4-morpholinoaniline is 3-fluoro-4-morpholin-4-ylaniline . The InChI is InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . The Canonical SMILES is C1COCCN1C2=C(C=C(C=C2)N)F .Chemical Reactions Analysis

By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . A series of new sulfonamides and carbamates have been synthesized in good yields by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-4-morpholinoaniline is 196.22 g/mol . The density is 1.2±0.1 g/cm3, and the boiling point is 364.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C, and the enthalpy of vaporization is 61.1±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen

Synthese von Antibiotika

3-Fluor-4-morpholinoanilin: ist ein wichtiges Zwischenprodukt bei der Synthese des Antibiotikums Linezolid . Die Fähigkeit der Verbindung, weitere chemische Umwandlungen zu durchlaufen, macht sie wertvoll für die Herstellung einer Vielzahl von Sulfonamiden und Carbamaten, die für die Entwicklung neuer antimikrobieller Wirkstoffe unerlässlich sind.

Antimikrobielle Aktivität

Die Verbindung wurde verwendet, um neue Derivate mit signifikanter antimikrobieller Wirksamkeit zu synthetisieren. Diese Derivate wurden gegen verschiedene Bakterien- und Pilzstämme getestet und zeigten eine vielversprechende Aktivität im Bereich der minimalen Hemmkonzentration (MIC) von 6,25–25,0 µg/mL . Dies zeigt sein Potenzial für die Entwicklung effektiver antimikrobieller Behandlungen.

Molekular-Docking-Studien

Molekular-Docking-Studien wurden mit This compound-Derivaten durchgeführt, um ihre Affinität und Orientierung an den aktiven Enzymstellen bakterieller Proteine vorherzusagen . Dies ist entscheidend für die Entwicklung von Medikamenten mit gezielter Wirkung gegen bestimmte Krankheitserreger.

Schiff-Base-Bildung

Die primäre Aminogruppe in This compound reagiert mit Aldehyden unter Bildung von Schiff-Basen . Diese Basen zeigten eine bessere Hemmung der Biofilmbildung im Vergleich zu einigen etablierten Antibiotika, was auf ihre Verwendung zur Verhinderung der Bakterienkolonisierung und -infektion hindeutet.

Synthese von Kohlenstoff-Nanopunkten

Diese Verbindung wird verwendet, um Phenylendiamin-Kohlenstoff-Nanopunkte zu dekorieren, wodurch ihre Photolumineszenz-Quantenausbeute von 28,3 % auf 41,8 % verbessert wird . Diese Verbesserung der Quantenausbeute ist für Anwendungen in der Optoelektronik, einschließlich OLEDs, von Bedeutung.

Abstimmung der Emissionswellenlängen

Die fluorierte Natur von This compound ermöglicht die Abstimmung der Emissionswellenlängen in Kohlenstoff-Nanopunkten . Diese Eigenschaft kann bei der Entwicklung fortschrittlicher Materialien für lichtemittierende Geräte genutzt werden.

Safety and Hazards

Zukünftige Richtungen

The dihydropyranoindole structures were previously identified as promising scaffolds for improving the anti-cancer activity of histone deacetylase inhibitors . Low concentrations of newly synthesized BuTD-CH could be safely used as an antimicrobial and pharmacological agent for inhibiting the growth of human pathogenic microbes and hepatocellular and adenocarcinoma therapy .

Wirkmechanismus

Target of Action

3-Fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid . It has been used to synthesize a series of new sulfonamides and carbamates . These compounds have shown promising antimicrobial activity, indicating that they likely target bacterial proteins or enzymes .

Mode of Action

The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases . These Schiff bases can inhibit biofilm formation, as indicated by their IC50 values .

Biochemical Pathways

Molecular docking studies suggest that the synthesized compounds may interact with the active site of topoisomerase ii gyrase a, a key enzyme in bacterial dna replication .

Pharmacokinetics

Its derivatives have shown promising antimicrobial activity, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 3-fluoro-4-morpholinoaniline is the formation of Schiff bases that show better biofilm inhibition compared to linezolid . Additionally, its sulfonamide and carbamate derivatives exhibit antimicrobial activity, with minimum inhibitory concentrations ranging from 6.25 to 25.0 µg/mL .

Biochemische Analyse

Biochemical Properties

3-Fluoro-4-morpholinoaniline, by having the accessible primary amine, reacts with aldehyde to form Schiff bases . The Schiff base shows a better biofilm inhibition with IC 50 (half maximal inhibitory concentration) of 12.97 μM, compared with linezolid (IC 50 of 15.93 μM) .

Cellular Effects

3-Fluoro-4-morpholinoaniline can also be modified for sulfonamide and carbamate derivatives that exhibit antimicrobial activity (minimum inhibitory concentration of 6.25-25.0 μg/mL) . It has been found to exhibit promising activity in the MIC range of 6.25–25.0 µg/mL .

Molecular Mechanism

Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site . The test compounds showed good binding affinities and formed hydrogen bonds with a surrounding of amino acids at the active sight .

Eigenschaften

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGIBHQUVCGEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363323 | |

| Record name | 3-fluoro-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93246-53-8 | |

| Record name | 3-Fluoro-4-morpholinoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093246538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoro-4-morpholinoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(morpholin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-FLUORO-4-MORPHOLINOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S59MCD5UHX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-Fluoro-4-morpholinoaniline in pharmaceutical research?

A1: 3-Fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic linezolid []. Its structure allows for further modification, leading to the development of various derivatives with potential therapeutic applications.

Q2: Can you describe a specific example of how 3-Fluoro-4-morpholinoaniline is used to synthesize linezolid?

A2: [] describes a novel synthesis of linezolid utilizing 3-Fluoro-4-morpholinoaniline. The process involves reacting it with isoserine to create an (aminomethyl)oxazolidine-2,4-dione intermediate. This intermediate then undergoes selective reduction to yield linezolid in an almost quantitative overall yield.

Q3: Beyond linezolid, what other pharmaceutical applications are being explored for 3-Fluoro-4-morpholinoaniline derivatives?

A3: Researchers are exploring the potential of 3-Fluoro-4-morpholinoaniline derivatives in various therapeutic areas. For instance, [] details the synthesis of novel carboxamide derivatives of 3-Fluoro-4-morpholinoaniline and their evaluation as potential anti-inflammatory agents. Similarly, [] focuses on synthesizing and assessing novel 3-Fluoro-4-morpholinoaniline derivatives for their anti-cancer activity in breast cancer cells.

Q4: Are there any studies that investigate the structure-activity relationship (SAR) of 3-Fluoro-4-morpholinoaniline derivatives?

A4: Yes, understanding the SAR is crucial for optimizing drug candidates. While specific details on the SAR of 3-Fluoro-4-morpholinoaniline are not provided in the provided abstracts, research like that described in [], where different aromatic/heterocyclic carboxylic acids are used to synthesize a series of carboxamides, contributes to understanding how structural modifications impact biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.